![molecular formula C15H12FN3OS B3005191 2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-23-3](/img/structure/B3005191.png)
2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
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Description
“2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a chemical compound that is part of a series of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives . These compounds were designed and synthesized using a microwave irradiation synthetic approach .
Synthesis Analysis
The synthesis of these compounds involves the use of 2-phenylacetyl isothiocyanate as a key starting material . The specific synthesis process for “2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” is not detailed in the available resources.Scientific Research Applications
Anticancer Agent Development
The core structure of this compound has been utilized in the development of novel anticancer agents. Researchers have synthesized a library of derivatives, demonstrating the potential for selective anticancer properties. The ability to introduce various substituents allows for the exploration of tautomeric preferences and the enhancement of anticancer activity .
Derivative Synthesis for Biological Properties
The derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold, to which our compound is related, has been achieved by introducing substituents into specific positions of the ring. This process has led to the creation of compounds with significant biological properties, including antitumor activities .
Aromatase Inhibitory Activity
Some 1,3,5-triazines, which are structurally similar to our compound, have shown significant aromatase inhibitory activity. This is crucial in the treatment of hormone-sensitive cancers, such as breast cancer, where the inhibition of estrogen production can be therapeutic .
Antitumor Activity in Human Cancer
The triazine ring system has been associated with antitumor activity in various human cancer and murine leukemia cell lines. The ability to modify the triazine core structure provides a platform for the development of new antitumor drugs .
Siderophore Mediated Drug Development
Triazine derivatives have potential use as siderophore-mediated drugs. Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver therapeutic agents into bacterial cells .
Corticotrophin-Releasing Factor 1 Receptor Antagonist
Compounds with a triazine structure have been found to be potent antagonists of the corticotrophin-releasing factor 1 receptor. This has implications for the treatment of diseases related to stress and anxiety .
Leukotriene C4 Antagonist
Triazine derivatives have also been reported to show potent activity against leukotriene C4, which can have a protective effect on gastric lesions induced by HCl and ethanol. This suggests a role in gastrointestinal protective drugs .
Activity Against Protozoan Parasites
The triazine scaffold has been used to create compounds with in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. This opens up possibilities for new treatments against parasitic infections .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCPLYPAMHANMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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